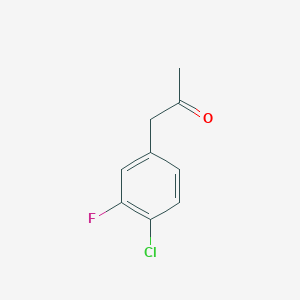

![molecular formula C10H14F6N2O4 B3115081 (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) CAS No. 2068137-92-6](/img/structure/B3115081.png)

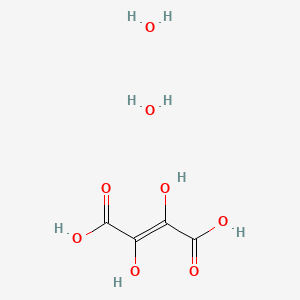

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)

Übersicht

Beschreibung

“(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2068138-20-3 and Linear Formula: C10H14F6N2O4 . It is also known by other names such as "(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane;Bis(trifluoroacetic acid)" .

Synthesis Analysis

The synthesis of similar structures, namely bicyclo [2.2.0]hexene (BCH) derivatives, has been reported . They feature modular and easy synthesis as well as high thermal stability, and can be oxidatively activated under mild conditions . A practical preparative method for [3.1.1]propellane from newly developed 1,5-diiodobicyclo [3.1.1]heptane, as well as difunctionalization reactions leading to functionalized BCHs, has also been described .Molecular Structure Analysis

The molecular structure of “(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)” is represented by the Linear Formula: C10H14F6N2O4 .Chemical Reactions Analysis

Bicyclo [2.2.0]hexene derivatives have been used in new alkyl transfer reactions as a radical donor . The redox-triggered valence isomerization of a quinoline-derived BCH led to colorimetric and fluorescent responses toward vapors of electrophilic reagents in solution and solid phase .Wissenschaftliche Forschungsanwendungen

Gas-liquid Chromatography of Bile Acids

Trifluoroacetic acid derivatives, such as those from bile acid methyl esters, have been analyzed using gas-liquid chromatography (GLC), highlighting the utility of trifluoroacetic acid in analytical chemistry for the separation and identification of complex biological molecules. This method demonstrates the importance of derivatives in enhancing the resolution of conformational isomers in biological samples, such as bile acids from various sources, which are crucial for understanding metabolic and physiological processes (Kuksis, 1965).

Organic Light-emitting Diodes (OLEDs) and BODIPY-based Materials

The development of organic semiconductors for OLEDs has seen the application of various organic compounds, indicating a potential research area for novel compounds like (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid). BODIPY-based materials, for instance, are explored for their structural design and synthesis, impacting the performance of OLED devices. This suggests the potential of exploring similar diazabicyclo compounds in electronics and photonics (Squeo & Pasini, 2020).

Synthesis of Heterocyclic Compounds

The synthesis of complex heterocyclic compounds, including those involving diazabicyclo structures, is crucial in developing new materials and pharmaceuticals. A practical synthesis method for certain compounds, reflecting on green chemistry principles, underscores the importance of efficient and environmentally benign approaches in chemical synthesis, which could be relevant for synthesizing and studying compounds like (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane (Gu et al., 2009).

Environmental Impact and Treatment of Fluorinated Compounds

Research on the environmental persistence and treatment of perfluoroalkyl substances provides insight into managing the environmental impact of fluorinated compounds. Understanding the physicochemical properties, distribution, and treatment methods of such substances can inform the handling and study of related fluorinated compounds, including trifluoroacetic acid derivatives (Rayne & Forest, 2009).

Epigenetic Effects of Bisphenol A

The epigenetic perspective on chemicals like bisphenol A (BPA), known for its endocrine-disrupting properties, highlights the significance of studying the molecular and genetic impacts of chemical exposure. This research area might be relevant when considering the biochemical interactions and potential biological impacts of (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid), especially in the context of human health and safety (Kundakovic & Champagne, 2011).

Wirkmechanismus

The mechanism of action of similar structures, namely bicyclo [2.2.0]hexene (BCH) derivatives, involves their use as a radical donor in new alkyl transfer reactions . The redox-triggered valence isomerization of a quinoline-derived BCH led to colorimetric and fluorescent responses toward vapors of electrophilic reagents in solution and solid phase .

Zukünftige Richtungen

The future directions for research on similar structures, namely bicyclo [2.2.0]hexene (BCH) derivatives, include the development of new reagents and functional materials . There is also a need for more strategies for their synthesis, in particular approaches that enable the late-stage diversification of the bridgehead substituents .

Eigenschaften

IUPAC Name |

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-7-6(5)4-8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGCMZWRDOZTIB-KXSOTYCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CNC2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2CN[C@@H]2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)

![N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine](/img/structure/B3115023.png)

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)

![(1S,2S,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115052.png)

![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)

![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)